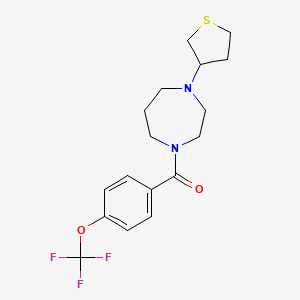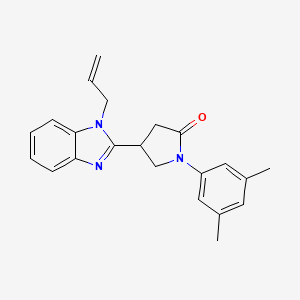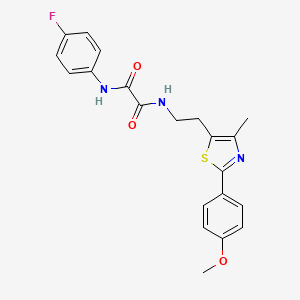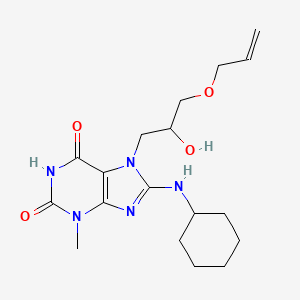
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H21F3N2O2S and its molecular weight is 374.42. The purity is usually 95%.
BenchChem offers high-quality (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- Anticancer Agents: Researchers explore derivatives of this compound as potential anticancer agents. The trifluoromethoxy group enhances bioavailability and metabolic stability, making it an attractive scaffold for drug design.
- Neurological Disorders : Investigations focus on its impact on neurological disorders, such as Alzheimer’s disease and epilepsy. The tetrahydrothiophenyl moiety may modulate neurotransmitter systems .
- Organic Semiconductors: Scientists investigate its use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The electron-withdrawing trifluoromethoxy group improves charge transport properties.
- Photovoltaics : The compound’s conjugated structure makes it a candidate for organic solar cells. Researchers explore its photovoltaic efficiency and stability .
- Transition Metal Complexes: The diazepane ring can coordinate with transition metals, leading to novel catalysts. Researchers study its role in asymmetric catalysis and C–H activation reactions.
- Functionalization Reactions : Investigations focus on using this compound as a building block for diverse functional groups in synthetic pathways .
- Enzyme Inhibition: Researchers examine its potential as an enzyme inhibitor. The trifluoromethoxy group may enhance binding affinity and selectivity.
- Protein–Ligand Interactions : Structural studies explore its interactions with proteins, shedding light on drug-receptor binding mechanisms .
- Pollutant Detection: The compound’s fluorescence properties make it useful for detecting environmental pollutants. Researchers develop sensors based on its interaction with specific analytes.
- Degradation Studies : Investigations focus on its fate in the environment, including photodegradation and biotransformation pathways .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Catalysis and Synthetic Chemistry
Biochemical Studies
Environmental Chemistry
Pharmacokinetics and Metabolism
特性
IUPAC Name |
[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2S/c18-17(19,20)24-15-4-2-13(3-5-15)16(23)22-8-1-7-21(9-10-22)14-6-11-25-12-14/h2-5,14H,1,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPHZOCVMNQBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2989054.png)
![Butyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2989055.png)


![(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2989061.png)
![4-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2989063.png)
![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate](/img/structure/B2989064.png)
![2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone](/img/structure/B2989065.png)


![1-(2-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2989068.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2989070.png)
![Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2989072.png)
